(3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine
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Overview
Description
Desfluoroparoxetine is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.3749 g/mol . It is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders . Desfluoroparoxetine is often studied as an impurity or degradation product of paroxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfluoroparoxetine is typically synthesized through the reduction of paroxetine using lithium aluminum hydride (LiAlH4) . The synthesis involves the removal of the fluorine atom from the paroxetine molecule, resulting in the formation of desfluoroparoxetine .
Industrial Production Methods: The presence of metal alkoxides during the synthesis can lead to defluorination and the formation of desfluoroparoxetine .
Chemical Reactions Analysis
Types of Reactions: Desfluoroparoxetine undergoes various chemical reactions, including:
Reduction: The primary method of its formation involves the reduction of paroxetine.
Substitution: It can participate in substitution reactions where the benzodioxole moiety can be modified.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of paroxetine to desfluoroparoxetine.
Substitution: Various reagents can be used to modify the benzodioxole moiety, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Desfluoroparoxetine has several scientific research applications, including:
Mechanism of Action
Desfluoroparoxetine, like paroxetine, is believed to interact with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . the exact mechanism of action of desfluoroparoxetine may differ slightly due to the absence of the fluorine atom, which could affect its binding affinity and selectivity .
Comparison with Similar Compounds
Paroxetine: The parent compound, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness: Desfluoroparoxetine is unique due to the absence of the fluorine atom, which can influence its chemical properties and biological activity . This makes it an important compound for studying the effects of structural modifications on the activity and stability of SSRIs .
Properties
CAS No. |
112058-81-8 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI Key |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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